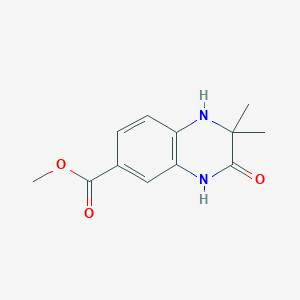![molecular formula C16H26O2 B13515606 Tert-butyl tricyclo[4.3.1.1,3,8]undecane-4-carboxylate](/img/structure/B13515606.png)
Tert-butyl tricyclo[4.3.1.1,3,8]undecane-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl tricyclo[4311,3,8]undecane-4-carboxylate is a complex organic compound with the molecular formula C16H26O2
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl tricyclo[4.3.1.1,3,8]undecane-4-carboxylate typically involves multiple steps, starting from simpler organic molecules. The process often includes cyclization reactions to form the tricyclic core, followed by esterification to introduce the tert-butyl carboxylate group. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to maximize efficiency and minimize waste, often employing advanced techniques such as automated synthesis and real-time monitoring of reaction parameters.
Analyse Des Réactions Chimiques
Types of Reactions
Tert-butyl tricyclo[4.3.1.1,3,8]undecane-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the tert-butyl group with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation, with factors such as solvent choice, temperature, and reaction time being critical for optimal results.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tricyclo[4.3.1.1,3,8]undecane-4-carboxylic acid, while reduction could produce tricyclo[4.3.1.1,3,8]undecane-4-methanol.
Applications De Recherche Scientifique
Tert-butyl tricyclo[4.3.1.1,3,8]undecane-4-carboxylate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of tert-butyl tricyclo[4.3.1.1,3,8]undecane-4-carboxylate involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tricyclo[4.3.1.1,3,8]undecane-4-carboxylic acid: Lacks the tert-butyl ester group, leading to different chemical properties and reactivity.
Tricyclo[4.3.1.1,3,8]undecane-4-methanol:
Uniqueness
Tert-butyl tricyclo[4.3.1.1,3,8]undecane-4-carboxylate is unique due to its combination of a tricyclic core and a tert-butyl ester group. This structure imparts specific chemical properties, such as increased stability and lipophilicity, making it valuable for various applications in research and industry.
Propriétés
Formule moléculaire |
C16H26O2 |
|---|---|
Poids moléculaire |
250.38 g/mol |
Nom IUPAC |
tert-butyl tricyclo[4.3.1.13,8]undecane-4-carboxylate |
InChI |
InChI=1S/C16H26O2/c1-16(2,3)18-15(17)14-9-12-5-10-4-11(6-12)8-13(14)7-10/h10-14H,4-9H2,1-3H3 |
Clé InChI |
GZDXECNTZZTUFM-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)C1CC2CC3CC(C2)CC1C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(4-Fluoro-3-methoxyphenyl)methyl]piperazine dihydrochloride](/img/structure/B13515530.png)


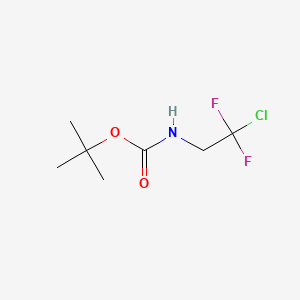
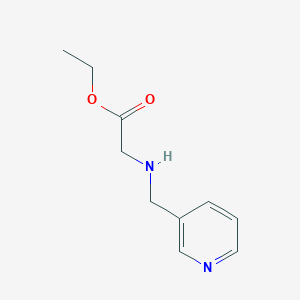
![(2E)-3-{5-chloro-3-methyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-4-yl}-2-cyanoprop-2-enoic acid](/img/structure/B13515554.png)
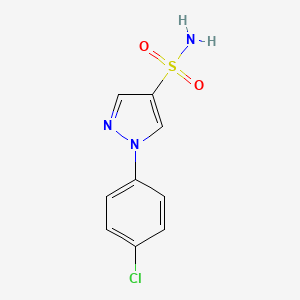
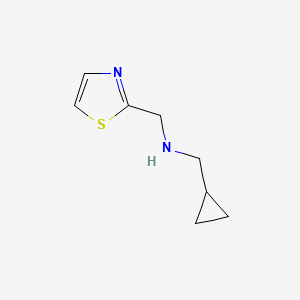
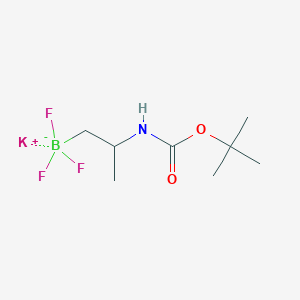
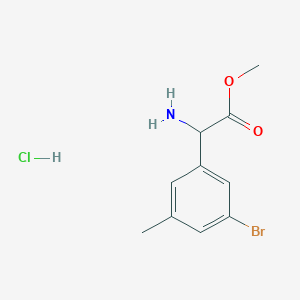
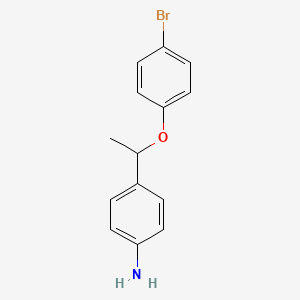
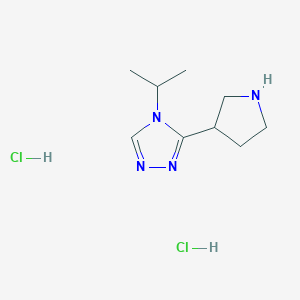
![N-{2-[ethyl(methyl)amino]ethyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B13515602.png)
